molecular formula C8H9NO2 B1581469 2-Amino-1-(4-hydroxyphenyl)ethanone CAS No. 77369-38-1

2-Amino-1-(4-hydroxyphenyl)ethanone

Cat. No.: B1581469
CAS No.: 77369-38-1
M. Wt: 151.16 g/mol
InChI Key: MLKZSLFDXAYSHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-(4-hydroxyphenyl)ethanone is an organic compound with the molecular formula C8H9NO2. It is known for its role as a quorum sensing inhibitor, particularly in the context of bacterial communication and virulence factor production

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing 2-Amino-1-(4-hydroxyphenyl)ethanone involves the reaction of phenol with a mineral acid salt of aminoacetonitrile in the presence of an anhydrous aluminum chloride catalyst. . The intermediate imine layer formed during the reaction is separated and hydrolyzed to yield the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound often follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The separation and purification processes are also scaled up to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-hydroxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like acyl chlorides, alkyl halides, and sulfonyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2-Amino-1-(4-hydroxyphenyl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-hydroxyphenyl)ethanone involves its role as a quorum sensing inhibitor. It suppresses the secretion of acyl-homoserine lactones and virulence factors in bacteria such as Pseudomonas aeruginosa . This suppression is achieved by disturbing the quorum sensing system, which in turn inhibits the activity of antioxidant enzymes and enhances oxidative stress. The compound also affects the expression of quorum sensing-related genes, leading to reduced bacterial virulence .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyacetophenone: Similar in structure but lacks the amino group.

    2-Hydroxyacetophenone: Similar but with the hydroxyl group in a different position.

    4-Aminoacetophenone: Similar but lacks the hydroxyl group.

Uniqueness

2-Amino-1-(4-hydroxyphenyl)ethanone is unique due to the presence of both amino and hydroxyl groups on the phenyl ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis. Its role as a quorum sensing inhibitor also sets it apart from other similar compounds, providing unique applications in microbiology and pharmaceuticals.

Properties

IUPAC Name

2-amino-1-(4-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,10H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLKZSLFDXAYSHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80276721
Record name Ethanone, 2-amino-1-(4-hydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80276721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77369-38-1
Record name Ethanone, 2-amino-1-(4-hydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80276721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-1-(4-hydroxyphenyl)ethanone
Reactant of Route 2
2-Amino-1-(4-hydroxyphenyl)ethanone
Reactant of Route 3
Reactant of Route 3
2-Amino-1-(4-hydroxyphenyl)ethanone
Reactant of Route 4
2-Amino-1-(4-hydroxyphenyl)ethanone
Reactant of Route 5
2-Amino-1-(4-hydroxyphenyl)ethanone
Reactant of Route 6
2-Amino-1-(4-hydroxyphenyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.